Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
Description
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a spirocyclic compound featuring a fused indole-pyrrolidine scaffold. Its molecular formula is C₂₀H₂₀N₂O₃ (molecular weight: 336.39 g/mol), with a benzyl group at the 1'-position and a methyl ester at the 4'-position of the pyrrolidine ring .
The spiro junction at the indole C3 and pyrrolidine C2' positions imposes conformational rigidity, which can enhance binding specificity in biological targets. The 2-oxo group on the indole moiety further contributes to hydrogen-bonding interactions, a feature critical in drug design .
Properties
IUPAC Name |
methyl 1'-benzyl-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18(23)15-11-20(16-9-5-6-10-17(16)21-19(20)24)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUKCPBBFCJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C3=CC=CC=C3NC2=O)N(C1)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111410 | |
| Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-75-7 | |
| Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate (CAS Number: 1261079-75-7) is a spirocyclic compound that integrates an indole and a pyrrolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.4 g/mol. Its unique spirocyclic structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on cancer cells while showing minimal toxicity to non-cancerous cells.
Case Study : A recent study found that this compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 10.5 µg/mL. The mechanism involved the activation of apoptosis pathways, leading to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic markers .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 7.5 |
This antimicrobial activity suggests potential applications in treating bacterial infections .
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors associated with cell growth and apoptosis.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate has the molecular formula and a molecular weight of 336.39 g/mol. Its structure features a spiro-indole framework, which is significant for its biological activity and potential therapeutic applications .
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. For instance, a series of spiro indole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated that several derivatives exhibited significant cytotoxicity, suggesting that the spiro-indole structure may enhance the compound's activity against cancer cells .
Antimicrobial Properties
This compound has also been assessed for its antimicrobial properties. Compounds derived from this scaffold demonstrated notable effectiveness against various bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthetic Methodologies
The synthesis of this compound has been achieved through several innovative synthetic routes. One notable method involves a three-component cascade reaction that allows for regioselective alkoxymethylation of indoles. This approach not only improves yields but also enhances the diversity of synthesized compounds .
Study on Bioactivity
A comprehensive study published in Molecules examined the bioactivity of various spiro-indole derivatives, including this compound. The study utilized MTT assays to determine cytotoxicity levels across different cell lines and found that specific structural modifications significantly influenced biological activity .
Antioxidant Activity Assessment
In another research effort focusing on antioxidant properties, compounds derived from this class were tested for their ability to scavenge free radicals. The findings indicated that certain derivatives exhibited strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural/functional differences:
Key Observations:
- Substituent Impact: The benzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to smaller substituents (e.g., methyl or cyanobenzyl) .
- Spiro Junction Position : Compounds with spiro junctions at C3-C3' (e.g., ) exhibit distinct conformational preferences compared to C3-C2' junctions, affecting binding pocket compatibility .
- Functional Groups : The 2-oxo group is conserved across analogues, but nitro (), sulfone (), or chloro () substituents introduce divergent electronic and steric properties.
Crystallographic and Conformational Analysis
- Pyrrolidine Ring Puckering : The Cremer-Pople parameters (e.g., amplitude $ q $ and phase $ \phi $) quantify ring puckering in spiro compounds. For example, the pyrrolidine ring in the target compound likely adopts a twisted conformation, as seen in related structures .
- Crystal Packing : Tools like Mercury CSD () and SHELX () reveal that benzyl and ester groups influence intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), stabilizing crystal lattices .
Preparation Methods
Names and Identifiers
- IUPAC Name: methyl (2'R,3S)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxylate
- InChI: InChI=1S/C13H14N2O3/c1-18-11(16)10-6-13(7-14-10)8-4-2-3-5-9(8)15-12(13)17/h2-5,10,14H,6-7H2,1H3,(H,15,17)/t10-,13-/m1/s1
- InChIKey: WBRZAMFFUKWSQR-ZWNOBZJWSA-N
- SMILES: COC(=O)[C@H]1C[C@@]2(CN1)C3=CC=CC=C3NC2=O
- Molecular Formula: C13H14N2O3
- Molecular Weight: 246.26 g/mol
Synthetic Strategies and Considerations
Functionalization
Given that the target compound is a 1'-benzyl derivative, incorporating a benzylation step is crucial. This could be achieved by N-alkylating the spirooxindole nitrogen with a benzyl halide under suitable conditions.
Esterification
The presence of the methyl carboxylate group requires esterification strategies, such as using methanol under acidic conditions to convert a carboxylic acid precursor to the methyl ester.
Spectroscopic Data
Methyl (3s,5'r)-2-Oxo-1,2-Dihydrospiro[indole-3,3'-Pyrrolidine]-5'-Carboxylate Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Weight | 246.26 g/mol |
| Molecular Formula | C13H14N2O3 |
Q & A
Q. What metrics are critical for assessing the quality of a crystallographic model for publication?
- Methodological Answer : Report R1/wR2 values (<0.05/0.15 for high-resolution data), completeness (>98%), and ADPs (anisotropic displacement parameters). Use checkCIF/PLATON to flag alerts (e.g., missed symmetry). and provide benchmarks for acceptable metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
